molecular formula C11H14O3S B8750976 5-Benzenesulfonylpentan-2-one CAS No. 77970-55-9

5-Benzenesulfonylpentan-2-one

Cat. No. B8750976
Key on ui cas rn: 77970-55-9
M. Wt: 226.29 g/mol
InChI Key: LBJLEWKUPTYQMS-UHFFFAOYSA-N
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Patent
US07879849B2

Procedure details

Hydrochloric acid was added (150 mL of 3 N) to a solution of ethyl 2-(2-benzenesulfonylethyl)-3-oxo-butyrate (21.7 g, 76.3 mmol) in 100 mL of ethanol and heated to reflux overnight. The reaction was cooled to ambient temperature and the mixture was concentrated under reduced pressure. The residue was extracted with several portions of ethyl acetate, and the combined organic layers were washed with saturated aqueous sodium bicarbonate, washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford 16.8 g of 5-benzenesulfonylpentan-2-one as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(2-benzenesulfonylethyl)-3-oxo-butyrate
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([S:8]([CH2:11][CH2:12][CH:13]([C:19](=[O:21])[CH3:20])C(OCC)=O)(=[O:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C>[C:2]1([S:8]([CH2:11][CH2:12][CH2:13][C:19](=[O:21])[CH3:20])(=[O:9])=[O:10])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ethyl 2-(2-benzenesulfonylethyl)-3-oxo-butyrate
Quantity
21.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCC(C(=O)OCC)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with several portions of ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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